

improving the in vivo bioavailability of MS6105

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Compound of Interest

Compound Name: MS6105

Cat. No.: B12397506

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Technical Support Center: MS6105

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the in vivo bioavailability of **MS6105**. The information is presented through frequently asked questions and detailed troubleshooting guides.

Frequently Asked Questions (FAQs)

Q1: What is **MS6105**?

A1: **MS6105** is a potent and selective cell-penetrant Proteolysis Targeting Chimera (PROTAC) that degrades the lactate dehydrogenase (LDH) protein.^{[1][2][3]} It is composed of an LDH inhibitor warhead linked to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.^[3] By bringing LDH into proximity with the E3 ligase, **MS6105** induces the ubiquitination and subsequent degradation of both LDHA and LDHB subunits by the proteasome.^{[1][4][5][6]} It has demonstrated anti-proliferative activity in pancreatic cancer cell lines and is considered a valuable chemical tool for studying the pathophysiological functions of LDH.^{[1][4][7][8]}

Q2: What are the known physicochemical and solubility properties of **MS6105**?

A2: **MS6105** is a white to beige powder with a high molecular weight.^[2] Its aqueous solubility is low, which is a common challenge for the oral bioavailability of complex molecules. It is soluble in organic solvents like Dimethyl Sulfoxide (DMSO).^{[2][3]} A summary of its key properties is provided in Table 1.

Table 1: Physicochemical Properties of **MS6105**

Property	Value	Source
Molecular Formula	C ₆₅ H ₈₁ N ₉ O ₉ S ₃	[2]
Molecular Weight	1228.59 g/mol	[2][3]
Appearance	White to beige powder	[2]
Assay Purity	≥98% (HPLC)	[2][3]
Solubility	DMSO: up to 100 mM (122.86 mg/mL)	[3]
Storage Temperature	-20°C	[3]

Q3: Has the in vivo bioavailability of **MS6105** been previously studied?

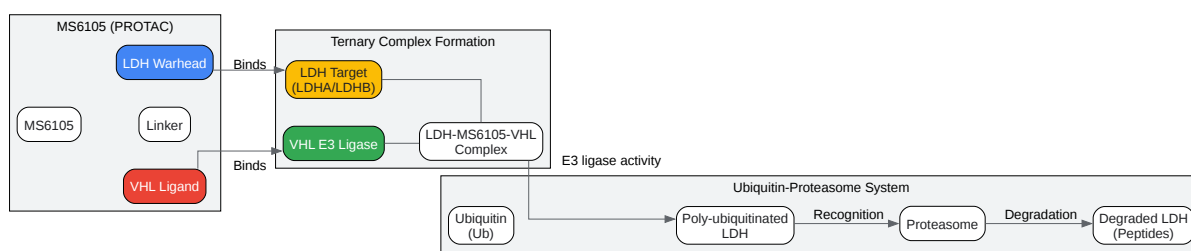
A3: Yes, a pharmacokinetic (PK) study in mice has been conducted.[4] The study showed that **MS6105** is bioavailable after a single intraperitoneal (IP) injection.[4][5][6][7][9] However, data on its oral bioavailability, which is often preferred for clinical development, is not extensively published. The existing study provides a baseline for exposure levels that can be targeted when developing an oral formulation.

Table 2: Summary of Published In Vivo Pharmacokinetic Data for **MS6105** in Mice

Parameter	Value	Experimental Conditions	Source
Dose	5 mg/kg	Single Intraperitoneal (IP) injection	[4]
C _{max} (Peak Plasma Conc.)	~1800 nM	Measured over 24 hours	[4]
T _{max} (Time to Peak Conc.)	8 hours	Measured over 24 hours	[4]
Vehicle	Not specified	N/A	[4]

Q4: What is the mechanism of action for **MS6105**?

A4: **MS6105** functions as a PROTAC to induce the degradation of LDHA and LDHB. This process involves the recruitment of the VHL E3 ubiquitin ligase to the target LDH proteins, leading to their ubiquitination and subsequent destruction by the cell's proteasome machinery.



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Diagram of the **MS6105** PROTAC mechanism of action.

Troubleshooting Guide: Improving In Vivo Bioavailability

This guide addresses common issues encountered when evaluating the bioavailability of **MS6105**, particularly following oral administration.

Problem: Low or undetectable plasma concentrations of **MS6105** after oral dosing.

Primary Cause: The poor aqueous solubility of **MS6105** likely limits its dissolution in the gastrointestinal (GI) tract, which is a rate-limiting step for absorption.^[10]

Solution 1: Implement Advanced Formulation Strategies

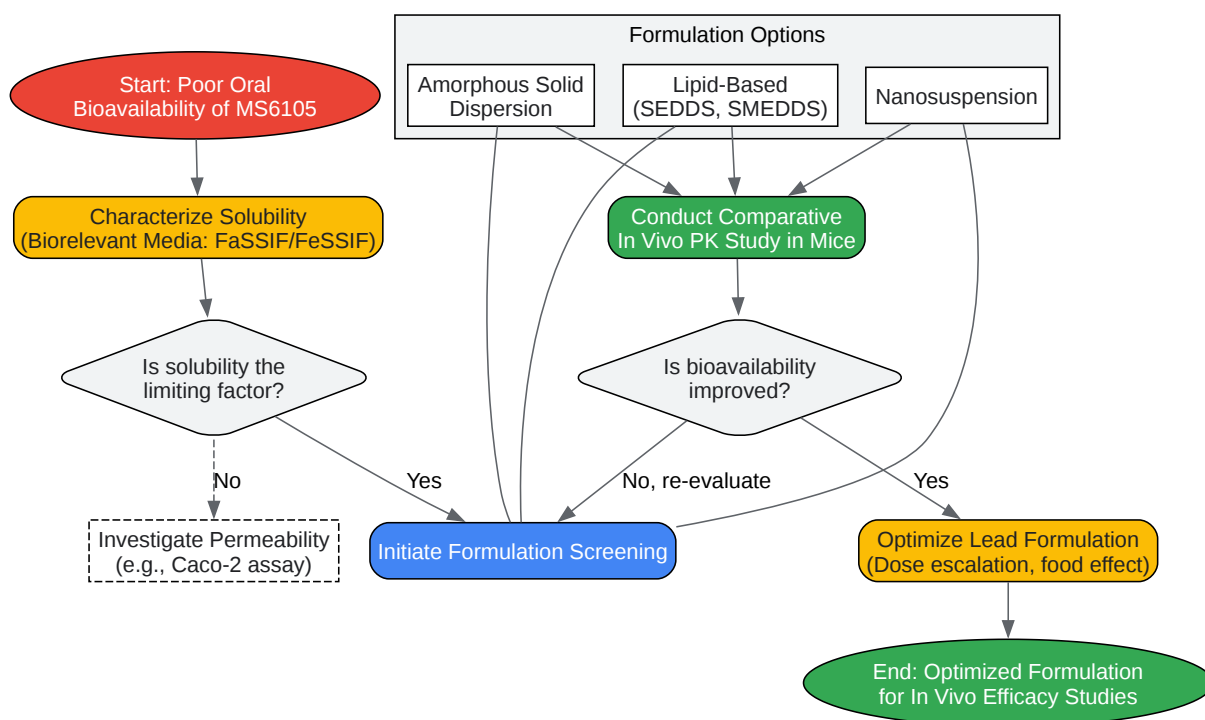
Improving the formulation is the most effective approach to enhance the solubility and dissolution rate of poorly soluble compounds.[\[11\]](#) Several strategies can be employed, each with distinct advantages.

Table 3: Comparison of Formulation Strategies for Poorly Soluble Drugs

Strategy	Description	Advantages	Disadvantages
Amorphous Solid Dispersions (ASDs)	The drug is dispersed in a polymer matrix in an amorphous (non-crystalline) state. [12] [13]	Significantly increases apparent solubility and dissolution rate; can be formulated into solid dosage forms. [13] [14]	Can be physically unstable, potentially recrystallizing over time; requires specialized manufacturing like spray drying. [14]
Lipid-Based Formulations (e.g., SEDDS/SMEDDS)	The drug is dissolved in a mixture of oils, surfactants, and co-solvents that form a fine emulsion or microemulsion upon contact with GI fluids. [12]	Enhances solubilization, can bypass the dissolution step, and may improve absorption via lymphatic pathways, avoiding first-pass metabolism. [12] [15]	Can have limited drug loading capacity; potential for GI side effects with high surfactant concentrations.
Co-solvent Systems	The drug is dissolved in a mixture of water-miscible organic solvents (e.g., PEG400, propylene glycol, ethanol). [10] [16]	Simple to prepare for preclinical studies; effective at solubilizing high drug concentrations. [10]	The drug may precipitate upon dilution in the GI tract, leading to variable absorption. [10]
Particle Size Reduction (Nanosizing)	The particle size of the drug is reduced to the nanometer range using techniques like wet bead milling. [12] [14]	Increases the surface area for dissolution according to the Noyes-Whitney equation. [14] [17]	May not be sufficient for drugs with very low intrinsic solubility; can lead to particle agglomeration.

Solution 2: Develop a Logical Approach to Formulation Selection

A systematic workflow can help identify the most promising formulation strategy for **MS6105**. This involves characterizing the compound and screening various formulation types.



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Logical workflow for troubleshooting poor bioavailability.

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) via Solvent Evaporation

This protocol provides a basic method for preparing an ASD of **MS6105** for preclinical evaluation.

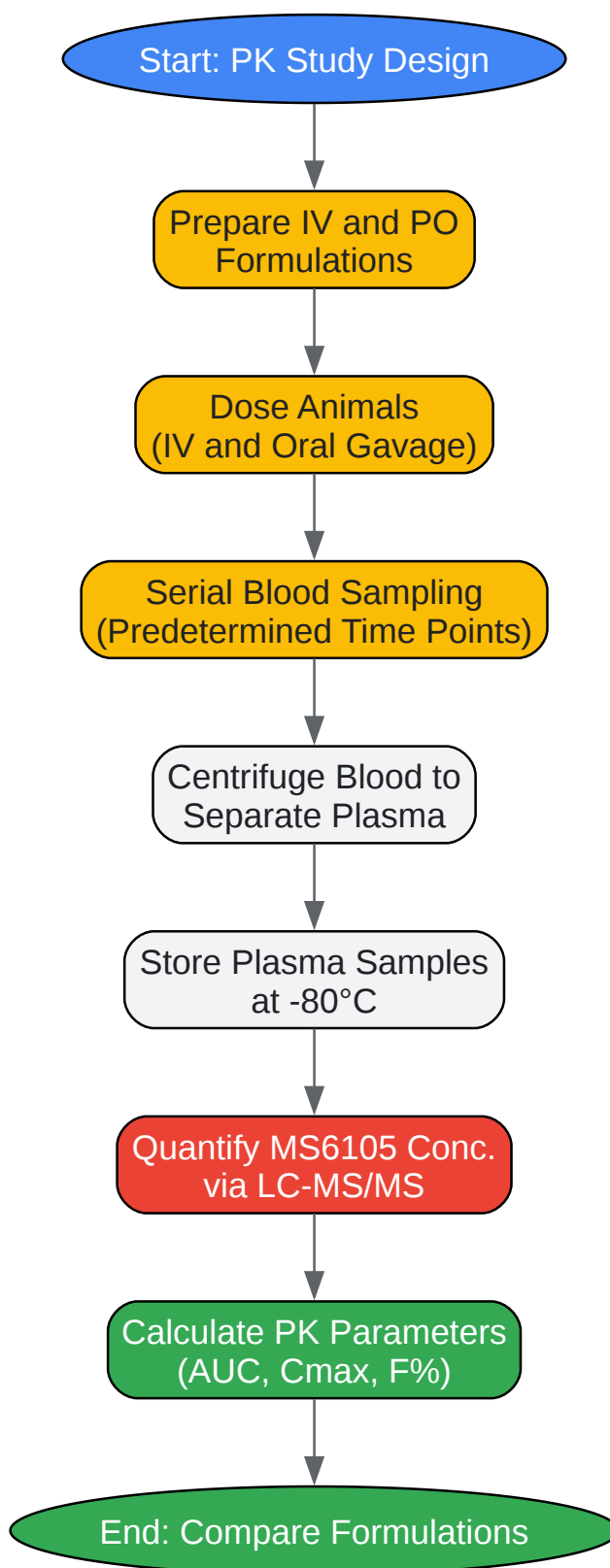
- **Materials:** **MS6105**, a suitable polymer carrier (e.g., PVP K30, HPMC-AS), and a volatile organic solvent (e.g., methanol, acetone).
- **Dissolution:** Weigh appropriate amounts of **MS6105** and the polymer carrier. Dissolve both components completely in the selected organic solvent in a round-bottom flask. A typical drug-to-polymer ratio to start with is 1:3 or 1:4 (w/w).
- **Solvent Evaporation:** Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C) until a thin, dry film is formed on the flask wall.
- **Final Drying:** Place the flask under a high vacuum for 12-24 hours to remove any residual solvent.
- **Collection and Milling:** Carefully scrape the dried ASD film from the flask. Gently mill the resulting solid into a fine powder using a mortar and pestle.
- **Characterization (Recommended):** Confirm the amorphous nature of the dispersion using techniques like Differential Scanning Calorimetry (DSC) or X-Ray Powder Diffraction (XRPD).
- **Reconstitution:** For dosing, the ASD powder can be suspended in an aqueous vehicle (e.g., 0.5% methylcellulose) immediately before administration.

Protocol 2: General Protocol for a Comparative In Vivo Pharmacokinetic Study in Mice

This protocol outlines the key steps for an in vivo study to compare different **MS6105** formulations.[\[18\]](#)[\[19\]](#)[\[20\]](#)

- **Animal Model:** Use male or female mice (e.g., C57BL/6 or CD-1 strain), typically 8-10 weeks old. Acclimate animals for at least one week before the study.
- **Study Groups:**

- Group 1: Intravenous (IV) administration (e.g., 1-2 mg/kg) to determine absolute bioavailability. The formulation should be a clear solution (e.g., in 5% DMSO, 40% PEG400, 55% saline).
- Group 2: Oral gavage (PO) with Formulation A (e.g., ASD suspension) at a higher dose (e.g., 10 mg/kg).
- Group 3: Oral gavage (PO) with Formulation B (e.g., SEDDS) at the same dose.
- Use at least 3-4 animals per time point or 3-4 animals with serial sampling.
- Dosing: Administer the formulations accurately based on animal body weight. For IV, use the tail vein. For PO, use oral gavage.
- Blood Sampling: Collect blood samples (e.g., 30-50 μ L) into EDTA-coated tubes at predetermined time points.[\[21\]](#)
 - IV route: 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
 - PO route: 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
- Plasma Processing: Immediately after collection, centrifuge the blood (e.g., 2000 x g for 10 min at 4°C) to separate the plasma.[\[21\]](#)
- Sample Storage: Store plasma samples at -80°C until bioanalysis.[\[21\]](#)
- Bioanalysis: Quantify the concentration of **MS6105** in plasma samples using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.[\[21\]](#)
- Data Analysis: Calculate key PK parameters (C_{max} , T_{max} , AUC, half-life) using non-compartmental analysis software.[\[19\]](#) Calculate oral bioavailability (F%) by comparing the dose-normalized AUC from the PO groups to the IV group.



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Experimental workflow for an in vivo PK study.

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